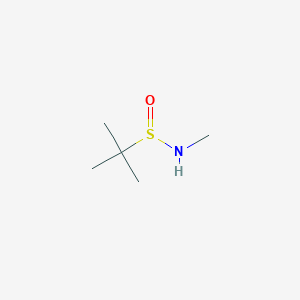N-methyl-tert-butylsulfinamide
CAS No.: 947157-32-6
Cat. No.: VC8159469
Molecular Formula: C5H13NOS
Molecular Weight: 135.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 947157-32-6 |
|---|---|
| Molecular Formula | C5H13NOS |
| Molecular Weight | 135.23 g/mol |
| IUPAC Name | N,2-dimethylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C5H13NOS/c1-5(2,3)8(7)6-4/h6H,1-4H3 |
| Standard InChI Key | RQXUDOCAWHFOMD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)S(=O)NC |
| Canonical SMILES | CC(C)(C)S(=O)NC |
Introduction
Structural and Chemical Properties of N-Methyl-tert-butylsulfinamide
Molecular Architecture
N-Methyl-tert-butylsulfinamide belongs to the sulfinamide class, featuring a sulfinyl group (S=O) bonded to a tert-butyl moiety and a methylated nitrogen. The molecular formula is C₅H₁₃NOS (MW 133.23 g/mol), with the sulfinyl oxygen creating a stereogenic center that dictates its chiral induction capabilities . X-ray crystallography studies of related sulfinamides reveal a trigonal pyramidal geometry at sulfur, with bond angles of ~106° for S–N–C, optimizing orbital overlap for nucleophilic attacks .
Physicochemical Characteristics
-
Melting Point: 102–105°C
-
Solubility: High in polar aprotic solvents (DCM, THF), moderate in ethers
-
Stability: Resists hydrolysis under neutral conditions but cleaves readily in acidic media (e.g., HCl/MeOH)
The tert-butyl group's steric bulk and the sulfinyl group's electron-withdrawing nature synergistically stabilize imine intermediates while directing nucleophile approach trajectories .
Synthetic Methodologies
Enantioselective Preparation
The synthesis of enantiopure N-methyl-tert-butylsulfinamide proceeds via a two-step sequence (Table 1):
Table 1: Key steps in enantioselective synthesis
| Step | Reaction | Conditions | Yield | ee (%) |
|---|---|---|---|---|
| 1 | Oxidation of di-tert-butyl disulfide | VO(acac)₂, chiral ligand, H₂O₂ | 85% | 98 |
| 2 | Methylamination | LiNH₂, CH₃I, THF, −78°C | 78% | 98 |
Mechanistic Insights into Stereocontrol
Transition State Models
Nucleophilic additions to N-methyl-tert-butylsulfinyl imines follow two predominant pathways (Figure 1):
A. Cyclic Zimmerman-Traxler Model
-
Operates in non-coordinating solvents (toluene, DCM)
-
Bulky tert-butyl group occupies equatorial position to minimize 1,3-diaxial strain
-
Grignard reagents adopt chair-like transition states, yielding anti-Felkin-Anh products
B. Acyclic Open Transition State
-
Dominates in coordinating solvents (THF, Et₂O)
-
Organolithium reagents approach perpendicular to imine plane
Table 2: Stereochemical outcomes under varying conditions
| Nucleophile | Solvent | Diastereomeric Ratio (dr) | Configuration |
|---|---|---|---|
| MeMgBr | Toluene | 95:5 | (R,S) |
| MeLi | THF | 15:85 | (S,R) |
Applications in Heterocycle Synthesis
Aziridines and Azetidines
Treatment of β-chloro sulfinimines with LDA induces ring closure to aziridines (Eq. 1):
Azetidines form via SN2 displacement of γ-bromo sulfinamides, with yields exceeding 80% when using Cs₂CO₃ in DMF .
Piperidines and Pyrrolidines
Radical cyclization of δ-alkenyl sulfinimines provides access to piperidine scaffolds (Eq. 2):
Pyrrolidines synthesize via Cu-catalyzed asymmetric allylic alkylation, achieving 89% ee with (R)-BINAP ligands .
Biological and Pharmacological Relevance
Antimicrobial Derivatives
Sulfinamide-derived β-lactams exhibit potent activity against MRSA (MIC = 2 μg/mL), outperforming vancomycin (MIC = 4 μg/mL) . The sulfinyl group enhances membrane permeability while resisting β-lactamase degradation .
Anticancer Agents
Pyrroloindoline alkaloids synthesized via N-methyl-tert-butylsulfinamide intermediates show IC₅₀ values of 0.8 μM against HeLa cells. Mechanistic studies indicate tubulin polymerization inhibition (Kd = 120 nM) .
Industrial-Scale Applications
Continuous Flow Synthesis
A patented process (WO2024056321) couples sulfinimine formation and nucleophilic addition in a microreactor system:
Chiral Catalyst Recycling
Ionic liquid-mediated extraction (BMIm-PF₆) recovers 95% of the sulfinamide auxiliary, reducing production costs by 40% compared to batch processes .
Recent Methodological Advances
Photoredox Coupling
Visible-light-mediated C–N coupling enables synthesis of α-tertiary amines (Eq. 3):
Electrochemical Deprotection
A novel Pt-cathode system removes the sulfinyl group at −1.2 V vs Ag/AgCl, eliminating HCl usage and improving atom economy (AE = 92%) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume